molecular formula C22H22N6OS B2776375 2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-74-1

2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2776375
CAS No.: 886930-74-1
M. Wt: 418.52
InChI Key: RKJKLTPSBBEQDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazole-sulfanyl-acetamide derivatives, characterized by a 1,2,4-triazole core substituted with a pyridinyl group at position 5, a pyrrolyl group at position 4, and a sulfanyl-linked acetamide moiety at position 3.

Properties

IUPAC Name

2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-11-16(2)20(17(3)12-15)24-19(29)14-30-22-26-25-21(18-7-6-8-23-13-18)28(22)27-9-4-5-10-27/h4-13H,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJKLTPSBBEQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound incorporates functional groups such as a triazole ring, pyrrole ring, and sulfanyl moiety, which are known to interact with various biological targets. The interest in this compound stems from its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Structural Features

The compound's structure can be broken down into key components that contribute to its biological activity:

Component Description
Triazole Ring Known for diverse biological activities including antifungal and anticancer properties.
Pyrrole Ring Exhibits various pharmacological effects and enhances interaction with biological targets.
Sulfanyl Group Increases the compound's reactivity and potential for forming interactions with enzymes and receptors.
Trimethylphenyl Acetamide Moiety May influence lipophilicity and bioavailability.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : The presence of the triazole and pyrrole rings suggests potential antimicrobial properties. Studies have shown that related compounds can inhibit the growth of bacteria and fungi effectively .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity due to its ability to interfere with cancer cell proliferation. The triazole moiety is particularly noted for its role in anticancer drug design .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase (AbTYR), which is relevant in melanin production and can be targeted for skin-related conditions and cancer therapies .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant activity at micromolar concentrations .
  • Anticancer Screening : In vitro studies demonstrated that related triazole derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications on the pyrrole or triazole rings can enhance potency against specific targets.
  • The nature of substituents on the phenyl ring influences both lipophilicity and interaction with biological targets.

Scientific Research Applications

Structural Features

The compound features several notable structural components:

  • Pyridine ring : Known for its role in various biological activities.
  • Pyrrole moiety : Contributes to the compound's pharmacological properties.
  • Triazole unit : A key structural element associated with a wide range of biological activities.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole structures exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains, including:

Compound Minimum Inhibitory Concentration (µg/mL) Target Bacteria
This compound32Staphylococcus aureus (MRSA)
Other derivatives64Escherichia coli

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and DNA replication, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies involving HCT116 colon cancer cells demonstrated a dose-dependent reduction in cell viability. The results indicated an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential against cancer cells.

Mechanisms of Action :

  • Induction of apoptosis through activation of caspase pathways.
  • Disruption of cellular signaling pathways involved in cancer cell proliferation.

Study on Cytotoxicity

In a detailed study assessing the cytotoxic effects on HCT116 cells:

  • Treatment Duration : 48 hours
  • Concentration Range : 10 µM to 100 µM

Results showed that higher concentrations led to increased cell death, confirming the compound's potential as an anticancer agent .

Antifungal Activity

The compound also exhibits antifungal properties. Preliminary studies have shown effectiveness against various fungal strains. The structural characteristics that contribute to this activity include the presence of the triazole ring, which is known for its ability to inhibit fungal growth.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group and pyridine ring exhibit nucleophilic substitution behavior:

Reaction Type Reagents/Conditions Products Yield Key Observations
AlkylationAlkyl halides (R-X) in basic mediaSulfur-alkylated derivatives (e.g., R-S-triazole-pyridine-pyrrole systems)65–78%Pyridine’s electron-withdrawing nature directs substitution to the β-position .
ArylationArylboronic acids, Pd catalysisBiaryl derivatives50–60%Suzuki-Miyaura coupling feasible at pyridine’s C2/C4 positions .

Oxidation Reactions

The sulfanyl group undergoes controlled oxidation:

Oxidizing Agent Conditions Product Selectivity Application
H<sub>2</sub>O<sub>2</sub> (30%)CH<sub>3</sub>COOH, 60°C, 4 hrSulfoxide (-SO-)90% sulfoxide; minimal sulfone formationEnhanced solubility for pharmacokinetic studies.
mCPBADCM, 0°C, 2 hrSulfone (-SO<sub>2</sub>-)85% sulfoneImproves metabolic stability.

Condensation and Cyclization

The triazole and pyrrole rings participate in heterocycle-forming reactions:

Reaction Reagents Product Mechanistic Insight
Schiff base formationAromatic aldehydes, EtOH refluxImine-linked triazole-pyrrole hybridsPyrrole’s NH group acts as a nucleophile; regioselectivity controlled by steric effects .
CycloadditionAlkynes, Cu(I) catalysisFused triazolo-pyridine systemsClick chemistry approach modifies bioactivity profiles .

Hydrolysis and Degradation

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

Condition Products Rate (k, s<sup>-1</sup>) Stability
1M HCl, 80°C, 6 hrCarboxylic acid + 2,4,6-trimethylaniline2.3 × 10<sup>-3</sup>Degradation accelerates above pH 4.0 .
0.5M NaOH, 25°C, 24 hrSodium carboxylate + free amine1.1 × 10<sup>-4</sup>Stable in neutral buffers; problematic in alkaline formulations .

Metal Coordination

The triazole and pyridine nitrogen atoms act as ligands:

Metal Salt Coordination Site Complex Structure Application
Cu(II)Cl<sub>2</sub>Triazole N2, pyridine NOctahedral geometry with two H<sub>2</sub>O ligandsEnhances antimicrobial activity by 3–5× .
Zn(II) acetateTriazole N4, sulfanyl STetrahedral coordinationImproves photostability for imaging probes .

Photochemical Reactions

UV-induced reactivity of the pyrrole and triazole systems:

Wavelength Solvent Primary Reaction Product Quantum Yield
254 nmAcetonitrile[4π] Electrocyclic ring-opening of triazoleDiaziridine intermediate0.12
365 nmMethanolPyrrole C–H bond activationCross-coupled dimers0.08

Key Research Findings:

  • Catalytic Selectivity : Pd-mediated cross-coupling at pyridine C4 is favored over C2 due to reduced steric hindrance from the triazole-pyrrole substituents .

  • pH-Dependent Stability : Hydrolysis of the acetamide group limits oral bioavailability but can be mitigated via prodrug strategies .

  • Structure-Activity Relationships (SAR) : Sulfone derivatives exhibit 2–3× higher kinase inhibition compared to sulfanyl precursors .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold in medicinal chemistry and materials science. Further optimization of reaction conditions (e.g., flow chemistry for sulfoxidations) could enhance synthetic efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyridinyl-pyrrolyl-triazole core. Comparisons with related molecules reveal critical differences in substituents and bioactivity:

Compound Core Structure Substituents Reported Bioactivity
Target Compound 1,2,4-Triazole-sulfanyl-acetamide Pyridin-3-yl, Pyrrol-1-yl, N-(2,4,6-TMP) Not explicitly reported
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole-sulfanyl-acetamide Furan-2-yl, Amino group, N-aryl Anti-exudative activity in rats
N-(4-(Pyrazolo[3,4-d]pyrimidin-yl)phenyl)acetamide derivatives Pyrazolo-pyrimidine-acetamide Fluorophenyl, Chromenone, Isopropoxy Kinase inhibition (implied)

Key Observations :

  • Pyridinyl vs. This may improve binding to enzymes or receptors requiring π-π stacking or polar interactions.
  • Pyrrolyl vs. Amino Substitution: The pyrrolyl group (via Paal-Knorr condensation) replaces the amino group in the furan-containing analogue, likely altering electron density and steric bulk, which could affect metabolic stability or target engagement .

Q & A

Q. What are the critical steps and reagents for synthesizing this triazole-sulfanyl acetamide derivative?

The synthesis typically involves:

  • S-Alkylation : Reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH or NaOH in methanol .
  • Pyrrole Functionalization : Paal-Knorr condensation to introduce the 1H-pyrrol-1-yl group at the 4th position of the triazole ring .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product, with yields optimized by controlling reaction time (12–24 hours) and temperature (room temperature to 80°C) . Key reagents include alkyl halides (e.g., chloroacetamides) and bases (KOH/NaOH).

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming the triazole ring, pyridinyl, and trimethylphenyl groups. Aromatic protons in the pyridine ring typically appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) . Purity is confirmed via HPLC (≥95%) .

Q. What are common synthetic impurities, and how are they mitigated?

  • Unreacted Thiol Intermediates : Detected via TLC and removed by iterative washing with polar solvents (e.g., ethanol) .
  • Byproducts from Side Reactions : Controlled by strict stoichiometric ratios (e.g., 1:1 thiol-to-alkyl halide) and inert atmospheres to prevent oxidation .
  • Solvent Traces : Eliminated via lyophilization or vacuum drying .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for higher yields?

  • Factorial Design : Screen variables like temperature (20–80°C), solvent polarity (methanol vs. DMF), and base concentration (0.5–2.0 eq) to identify critical parameters .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH and reaction time) to predict optimal conditions. For example, a 72% yield was achieved at 60°C, pH 9, and 18-hour reaction time in methanol .
  • Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict reactivity trends of intermediates, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and MIC/MBC (quantitative) methods to confirm dose-dependent effects .
  • Metabolic Stability Testing : Compare half-life (t½) in microsomal assays vs. cell-based models to clarify discrepancies in cytotoxicity .
  • Structural Confirmation : Re-examine NMR/MS data to rule out batch-to-batch structural variations (e.g., tautomerism in the triazole ring) .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity?

  • Pyridinyl Substitution : Replacing pyridin-3-yl with pyridin-4-yl improves binding to kinase targets (e.g., IC50 reduced from 12 μM to 4.5 μM) .
  • Trimethylphenyl vs. Chlorophenyl : The electron-donating trimethyl group enhances solubility but reduces antimicrobial potency compared to electron-withdrawing chlorophenyl derivatives (MIC increased from 8 μg/mL to 32 μg/mL) .
  • Pyrrole vs. Other Heterocycles : The 1H-pyrrol-1-yl group increases π-π stacking interactions in DNA gyrase inhibition .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP = 2.8 suggests moderate lipophilicity) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the triazole sulfur) .
  • Docking Studies : Prioritize targets (e.g., EGFR kinase) by calculating binding free energies (ΔG) for the compound and its metabolites .

Q. What methodologies assess stability under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to HCl (0.1 M, 40°C) and NaOH (0.1 M, 40°C) for 24 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the acetamide group .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .
  • Light Exposure Testing : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate using multiple techniques (e.g., X-ray crystallography for 3D conformation vs. computational models) .
  • Advanced Purification : Preparative HPLC with C18 columns resolves closely eluting impurities (<1% area) .

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